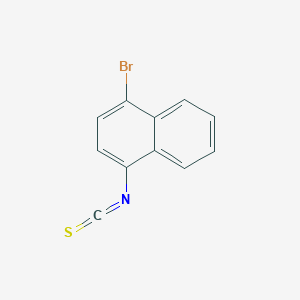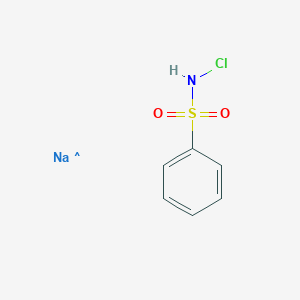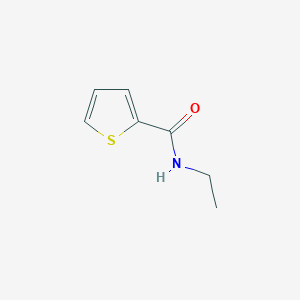
SULFINYLBIS(DIMETHYLAMIDE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfinylbis(dimethylamide) is an organosulfur compound with the molecular formula C₄H₁₂N₂OS. It is also known as sulfurous diamide, tetramethyl-. This compound is characterized by the presence of a sulfinyl group (SO) bonded to two dimethylamide groups (N(CH₃)₂). It is a solid at room temperature with a melting point of 31°C and a boiling point of 209°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfinylbis(dimethylamide) can be synthesized through the reaction of dimethylamine with sulfur dioxide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfinyl group. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sulfinylbis(dimethylamide) involves the use of large-scale reactors where dimethylamine and sulfur dioxide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the pure compound. The process is carefully monitored to maintain the reaction conditions and ensure the safety of the operation .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfinylbis(dimethylamide) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonylbis(dimethylamide).
Reduction: It can be reduced to form dimethylamine and sulfur.
Substitution: It can undergo substitution reactions where the dimethylamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonylbis(dimethylamide)
Reduction: Dimethylamine and sulfur
Substitution: Various substituted sulfinyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfinylbis(dimethylamide) has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur compounds.
Mécanisme D'action
The mechanism of action of sulfinylbis(dimethylamide) involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit the activity of enzymes that rely on sulfur-containing cofactors, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonylbis(dimethylamide): Similar structure but with a sulfonyl group (SO₂) instead of a sulfinyl group.
Sulfinylbis(dimethylamine): Similar structure but with dimethylamine groups instead of dimethylamide groups.
Sulfonimidates: Sulfur(VI) compounds with a tetrahedral sulfur center, used as intermediates in organic synthesis.
Uniqueness
Sulfinylbis(dimethylamide) is unique due to its specific reactivity profile and the presence of the sulfinyl group. This makes it a valuable reagent in organic synthesis and a useful probe in biochemical studies .
Propriétés
Numéro CAS |
3768-60-3 |
|---|---|
Formule moléculaire |
C4H12N2OS |
Poids moléculaire |
136.22 g/mol |
Nom IUPAC |
N-dimethylsulfinamoyl-N-methylmethanamine |
InChI |
InChI=1S/C4H12N2OS/c1-5(2)8(7)6(3)4/h1-4H3 |
Clé InChI |
HYIDEDUTFDYUHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


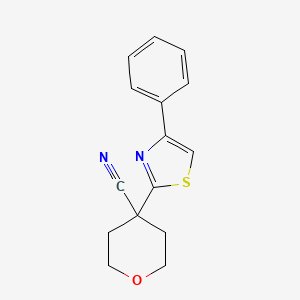
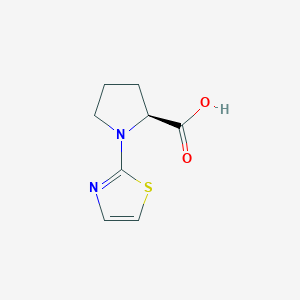
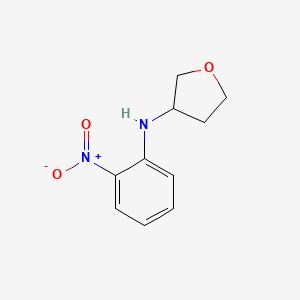
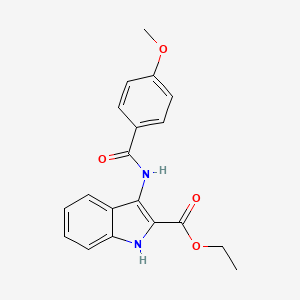
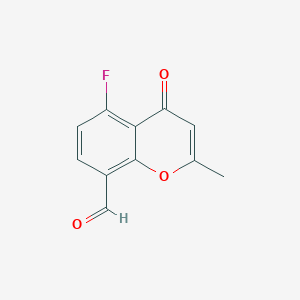
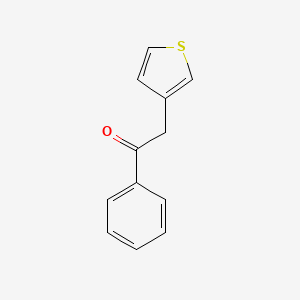
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid](/img/structure/B8699118.png)
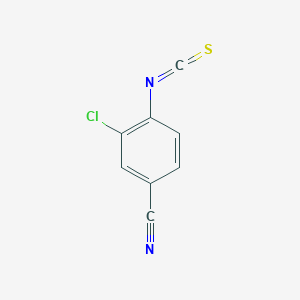
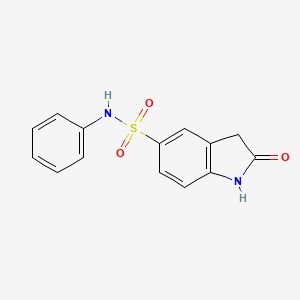
![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)

